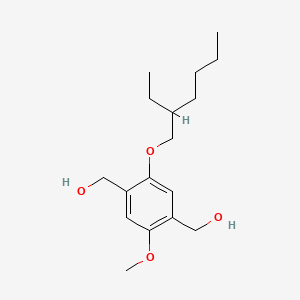

2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

[2-(2-ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13,18-19H,4-7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRBIXMJUOUTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399330 | |

| Record name | {2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245731-58-2 | |

| Record name | {2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 1,4-Bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene (Intermediate)

This intermediate is critical as a precursor for the final compound.

- Starting material: 2-methoxy-5-(2-ethylhexyloxy)benzene or 1-methoxy-4-(2-ethylhexyloxy)benzene

- Reaction: Bromomethylation using paraformaldehyde and hydrobromic acid or bromine in the presence of a catalyst (e.g., zinc bromide)

- Conditions: Controlled temperature (typically 0-5 °C to avoid polybromination), inert atmosphere to prevent oxidation

- Outcome: Introduction of bromomethyl groups at the 1 and 4 positions of the benzene ring

This step yields 1,4-Bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene with a melting point of 82-86 °C and moisture sensitivity requiring careful handling.

Conversion of Bromomethyl Groups to Hydroxymethyl Groups

- Reaction: Nucleophilic substitution of bromine atoms by hydroxide ions

- Reagents: Aqueous sodium hydroxide or potassium hydroxide solution

- Conditions: Mild heating (e.g., 50-70 °C) under reflux to facilitate substitution without decomposition

- Work-up: Acidification and purification by recrystallization or chromatography

This step transforms the bromomethyl groups into hydroxymethyl groups, yielding the target compound 2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene.

Alternative Synthetic Routes

- Direct hydroxymethylation: Using formaldehyde and a base catalyst to directly introduce hydroxymethyl groups on a suitably substituted anisole derivative. However, this method often lacks regioselectivity and yields mixtures.

- Protection/deprotection strategies: Protecting the methoxy or ethylhexyloxy groups during bromomethylation to avoid side reactions, then deprotecting after hydroxymethylation.

Data Summary Table of Preparation Steps

Research Findings and Considerations

- The bromomethylation step is critical and requires precise control to avoid overbromination or side reactions.

- The intermediate bromomethyl compound is commercially available, indicating the industrial viability of this synthetic route.

- The final compound's purity (98%) and melting point (63.4-64.5 °C) have been confirmed by analytical techniques such as NMR and melting point analysis.

- Storage and handling require protection from moisture and air to maintain compound stability.

- The compound's synthesis is foundational for producing materials like conjugated polymers (e.g., MEH-PPV) used in optoelectronics.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene: undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted phenylmethanols.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

One of the primary applications of 2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene is in the development of organic electronic materials. Its derivatives, particularly poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), are widely studied for their use in:

- Organic Photovoltaics (OPVs) : MEH-PPV is a well-known semiconductor material used in solar cells due to its favorable electronic properties and high absorption coefficients. It facilitates the conversion of solar energy into electrical energy efficiently.

- Polymer Light Emitting Diodes (PLEDs) : The compound's ability to emit light when an electric current passes through makes it suitable for use in PLEDs, contributing to the development of flexible display technologies.

- Organic Field Effect Transistors (OFETs) : MEH-PPV serves as a hole transport layer in OFETs, enhancing charge mobility and device performance.

Biomedical Applications

Research indicates potential biomedical applications for 2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene as well:

- Sensors : The compound can be utilized in the fabrication of sensors for detecting biological molecules or toxins due to its sensitivity and specificity.

- Drug Delivery Systems : Its solubility profile suggests potential use in drug delivery formulations where controlled release of therapeutic agents is required.

Case Studies and Research Findings

-

Organic Photovoltaic Devices :

- A study demonstrated that incorporating MEH-PPV into OPVs resulted in improved power conversion efficiencies compared to devices using traditional materials. The findings indicated that the asymmetric side chains of MEH-PPV enhance solubility and film-forming properties, leading to better device performance .

- Polymer Light Emitting Diodes :

- Sensor Development :

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular pathways and biochemical processes. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV)

MEH-PPV, derived from the monomer, is a benchmark conjugated polymer with a bandgap of ~2.2 eV. Key comparisons include:

- Solubility : The 2'-ethylhexyloxy side chain enhances solubility in chlorobenzene and tetrahydrofuran (THF), enabling spin-coating processes .

- Optoelectronic Properties : MEH-PPV exhibits strong photoluminescence (PL) in the orange-red spectrum (545 nm in solution), making it suitable for light-emitting diodes (LEDs) . In contrast, polyfluorene derivatives (e.g., PFR4-S) achieve lower bandgaps (~1.95 eV) through tailored side chains, optimizing them for photovoltaic applications .

- Doping Behavior: MEH-PPV doped with PbSe quantum dots or fullerenes (e.g., PCBM) shows Fermi-level shifts at low dopant concentrations (<10%).

BEHP-co-MEH-PPV Copolymer

This copolymer combines 2,5-bis(2'-ethylhexyloxy)phenyl (BEHP) and MEH-PPV units (60:40 molar ratio). Key distinctions:

- Optical Properties: BEHP-co-MEH-PPV absorbs at 325 nm (UV) and emits at 545 nm (PL), similar to MEH-PPV.

- Molecular Weight: With a molecular weight >100,000 g/mol, BEHP-co-MEH-PPV outperforms Gilch-synthesized poly(2-diphenylamino-1,4-phenylenevinylene) (Mw = 2,300), highlighting the role of side chains in enhancing polymerizability .

Distyrylbenzene Derivatives

Model compounds such as distyrylnaphthalene and distyrylanthracene, synthesized via Wittig reactions from the target monomer, exhibit distinct charge transport properties:

- Charge Carrier Mobility : Anthrylvinyl-substituted derivatives show higher hole mobility due to extended π-conjugation, whereas phenylvinyl analogs prioritize solubility .

- Applications : These derivatives serve as model systems for studying exciton diffusion in organic photovoltaics (OPVs), unlike MEH-PPV, which is directly utilized in device active layers .

MEH-OPV5 Oligomer

The five-ring oligomer MEH-OPV5, structurally related to the monomer, is used in planar heterojunction solar cells. Comparisons include:

- Energy Levels : MEH-OPV5’s HOMO (-5.2 eV) aligns with MDMO-PPV, enabling efficient hole transport. Its electron mobility (<10⁻⁴ cm²/V·s) is lower than that of C60, a common acceptor in bulk heterojunctions .

- Fabrication : MEH-OPV5 is vacuum-deposited, avoiding solvent-related intermixing issues faced by solution-processed MEH-PPV .

Data Tables

Table 1: Electronic and Physical Properties of Selected Compounds

Table 2: Doping Efficiency in MEH-PPV vs. Polythiophenes

| Parameter | MEH-PPV + PCBM | P3HT + PCBM |

|---|---|---|

| Optimal Doping Level | <10% | 20–50% |

| Fermi-Level Shift | +0.3 eV (10% PCBM) | +0.5 eV (30% PCBM) |

| Phase Separation Threshold | >10% dopant | >50% dopant |

| Reference |

Biologische Aktivität

2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant and antimicrobial properties, and discusses relevant case studies and research findings.

- Molecular Formula : CHO

- Molecular Weight : 296.40 g/mol

- CAS Number : 245731-58-2

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant activity. For instance, the antioxidant activity of related compounds was evaluated using DPPH and ABTS assays, which measure the ability to scavenge free radicals.

| Compound | DPPH IC (µg/mL) | ABTS IC (µg/mL) |

|---|---|---|

| Compound A | 29.78 ± 1.05 | 757.19 |

| Compound B | 165.5 ± 1.05 | 29.07 |

These results indicate that structural modifications can significantly influence antioxidant capacity, suggesting that 2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene may also exhibit notable antioxidant properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. For example, a study evaluated its activity against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| P. aeruginosa | 16 |

| A. baumannii | 64 |

These findings suggest that the compound possesses significant antimicrobial properties, particularly against Gram-negative bacteria.

Study on Structure-Activity Relationship (SAR)

A recent study investigated the structure-activity relationship of various derivatives of bis(hydroxymethyl)benzene compounds, including 2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene. The research focused on how modifications in the alkyl chain and hydroxymethyl groups influenced biological activity.

Key Findings :

- Modifications to the ethylhexyl side chain enhanced solubility and bioavailability.

- The presence of hydroxymethyl groups was critical for maintaining antibacterial activity.

Research on Antioxidant Mechanisms

Another study examined the mechanisms through which similar compounds exert their antioxidant effects. It was found that these compounds can reduce reactive oxygen species (ROS) levels in vitro, contributing to their protective effects against cellular damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of a precursor (e.g., 2-methoxy-5-(2'-ethylhexyloxy)-1,4-dimethylbenzene) followed by nucleophilic substitution with hydroxyl groups. Evidence for brominated intermediates (e.g., bromomethyl derivatives) is supported by analogous protocols for structurally similar compounds . Alternatively, Wittig reactions using triphenylphosphonium chloride intermediates and aldehydes (e.g., 2,5-dimethoxybenzaldehyde) yield aryl-substituted derivatives, with typical yields around 51% under optimized conditions .

- Key Variables : Temperature (e.g., reflux in THF), stoichiometry of brominating agents (e.g., NBS), and catalyst choice (e.g., NiCl₂/dppf for cross-coupling) critically affect yield .

Q. How can the structure and purity of this compound be validated?

- Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. NOESY experiments (e.g., 2D Nuclear Overhauser Effect) resolve stereochemical ambiguities in related benzodioxane derivatives .

- Chromatography : Gel Permeation Chromatography (GPC) determines molecular weight distributions for polymeric derivatives (e.g., Mw > 100,000 for MEH-PPV copolymers) .

- Thermal Analysis : Melting points (e.g., 97–99°C for brominated analogs) and thermal stability via TGA differentiate crystalline vs. amorphous phases .

Q. What are the solubility and photophysical properties of this compound?

- Solubility : Highly soluble in chlorinated solvents (CHCl₃, dichlorobenzene) and THF due to asymmetric 2'-ethylhexyloxy side chains, which reduce crystallinity .

- Optical Properties :

| Property | Value (in CHCl₃) | Source |

|---|---|---|

| UV-Vis λ_max | 325 nm | |

| Photoluminescence | 545 nm | |

| These properties align with conjugated systems used in optoelectronic devices . |

Advanced Research Questions

Q. How does this compound function as a monomer in conjugated polymer synthesis for organic electronics?

- Polymerization Strategies : The hydroxymethyl groups enable crosslinking or functionalization (e.g., esterification) to tailor solubility and charge transport. Copolymerization with BEHP-PPV (poly[2-(2',5'-bis(2''-ethylhexyloxy)phenyl)-1,4-phenylenevinylene]) enhances hole mobility in bulk-heterojunction solar cells .

- Device Integration : MEH-PPV derivatives (e.g., MEH-OPV5) with matched HOMO levels (-5.2 eV) are used as emissive layers in OLEDs, paired with PEDOT:PSS anodes and barium cathodes .

Q. What computational methods are used to predict the electronic properties of derivatives?

- DFT Modeling : Density Functional Theory optimizes molecular geometries and calculates HOMO/LUMO gaps (e.g., bandgap ~1.95 eV for electrochromic polymers) .

- Device Simulation : SCAPS-1D models charge transport in solar cells, incorporating parameters like carrier mobility (e.g., 1×10⁻³ cm²/Vs for MEH-PPV) and interfacial defects .

Q. How do environmental factors (e.g., oxidation, humidity) impact the stability of this compound in device applications?

- Electrochemical Stability : Cyclic voltammetry shows stability over 5,000 redox cycles for electrochromic polymers, with limited degradation at potentials up to +1.4 V vs. Ag/Ag⁺ .

- Environmental Testing : Accelerated aging under UV light (e.g., 100 mW/cm² for 500 hrs) reveals <10% efficiency loss in encapsulated devices, attributed to the hydrophobic 2'-ethylhexyloxy groups .

Data Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.